![molecular formula C16H19N3O2S2 B2741383 (E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide CAS No. 1798396-02-7](/img/structure/B2741383.png)
(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide
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Description
(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide, also known as TPE-ASA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPE-ASA is a member of the sulfonamide family and has been shown to have promising anticancer properties. In
Scientific Research Applications
Synthesis and Characterization
The synthesis of thiazolo[3,2-a]pyridines and related compounds has been achieved through multicomponent reactions, demonstrating high yields and promising anticancer activity across a range of cancer cell lines (Altuğ et al., 2011). Additionally, derivatives of celecoxib have been synthesized and shown to exhibit anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds also demonstrating low gastric toxicity (Küçükgüzel et al., 2013).
Pharmacological Properties
A study on N-(pyridin-2-yl)thiazol-2-amine revealed its versatility as a chemical functional unit in therapeutically important species, with quantum chemical analysis showing potential for divalent N(I) character and tautomeric preferences (Bhatia et al., 2013). Furthermore, novel fused pyrazolothiazole scaffolds have been developed, showing antimicrobial and antioxidant activities, with some compounds identified as potential anticancer agents through molecular docking studies (Rizk et al., 2020).
Antitumor Evaluation
The antitumor evaluation of certain indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and derived thiazole ring systems has highlighted promising broad-spectrum antitumor activity against several cancer cell lines, with some compounds showing significant cytostatic and cytotoxic potentials (Rostom, 2006).
properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-13-2-4-14(5-3-13)7-11-23(20,21)18-15-6-9-19(12-15)16-17-8-10-22-16/h2-5,7-8,10-11,15,18H,6,9,12H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYZRTWILUPNE-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2CCN(C2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2-(p-tolyl)ethenesulfonamide |
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